

Check Availability & Pricing

## Jakafi dose conversion from human to mouse for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Jakafi   |           |
| Cat. No.:            | B1684628 | Get Quote |

# Jakafi (Ruxolitinib) Dose Conversion: Human to Mouse

Technical Support & FAQ

This guide provides researchers, scientists, and drug development professionals with essential information for converting human doses of **Jakafi** (ruxolitinib) to mouse equivalent doses for in vivo preclinical studies.

### Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Jakafi (ruxolitinib)?

A1: Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1][2][3] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors to regulate cellular processes like proliferation, differentiation, and immune responses.[2][4] In diseases such as myelofibrosis and polycythemia vera, the JAK-STAT pathway is often overactive.[2] Ruxolitinib works by blocking ATP from binding to JAK1 and JAK2, which prevents their activation and halts the downstream signaling cascade, thereby reducing myeloproliferation and suppressing pro-inflammatory cytokines.[1][4]





Click to download full resolution via product page

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.



Q2: What is the standard human dose of Jakafi?

A2: The human dose of **Jakafi** varies depending on the indication and the patient's platelet count.

- Myelofibrosis (MF): Starting doses are typically 15 mg or 20 mg twice daily (BID), based on platelet counts.[5][6] For patients with platelet counts between 100-200 x 10<sup>9</sup>/L, the starting dose is 15 mg BID; for those with counts >200 x 10<sup>9</sup>/L, it's 20 mg BID.[5]
- Polycythemia Vera (PV): The recommended starting dose is 10 mg BID.[7]
- Graft-versus-Host Disease (GVHD): The starting dose is typically 5 mg BID, which can be increased to 10 mg BID if necessary.[7]

Q3: How do I calculate the Mouse Equivalent Dose (MED) from a Human Equivalent Dose (HED)?

A3: Direct dose conversion based on body weight alone is inaccurate due to differences in metabolism and physiology between species. The most widely accepted method is allometric scaling, which normalizes the dose to Body Surface Area (BSA). The FDA provides a formula using K<sub>m</sub> factors (body weight divided by BSA).[8]

The formula is: MED (mg/kg) = HED (mg/kg)  $\times$  (Human K<sub>m</sub> / Mouse K<sub>m</sub>)

- Human K<sub>m</sub> = 37
- Mouse K<sub>m</sub> = 3

Therefore, to convert a human dose to a mouse dose, you multiply the human mg/kg dose by approximately 12.3.[8]

Q4: What are some reported in vivo mouse doses of ruxolitinib from published studies?

A4: The dose of ruxolitinib used in mouse models varies significantly based on the disease model, administration route, and experimental endpoint. Doses ranging from 15 mg/kg/day to 90 mg/kg twice daily have been reported. It is crucial to select a dose based on the specific context of your study.



**Data Presentation: Human and Mouse Dosing** 

**Summary** 

| Indication<br>(Human)     | Human<br>Dose    | Mouse<br>Model      | Mouse<br>Dose        | Route of Admin. | Dosing<br>Frequenc<br>y | Referenc<br>e(s) |
|---------------------------|------------------|---------------------|----------------------|-----------------|-------------------------|------------------|
| Myelofibros<br>is         | 15-20 mg<br>BID  | JAK2V617<br>F MPN   | 60 mg/kg             | Oral<br>Gavage  | Twice Daily<br>(BID)    | [9]              |
| Myelofibros<br>is         | 15-20 mg<br>BID  | MPLW515<br>L MPN    | 30-90<br>mg/kg       | Oral<br>Gavage  | Twice Daily<br>(BID)    | [10]             |
| Polycythe<br>mia Vera     | 10 mg BID        | Tg.rasH2<br>Mice    | 15, 45, 125<br>mg/kg | Oral<br>Gavage  | Once Daily              | [11][12]         |
| Ovarian<br>Cancer         | N/A<br>(Adjunct) | Syngeneic<br>ID8    | 30 or 75<br>mg/kg    | Oral<br>Gavage  | Once Daily              | [13][14]         |
| Bone<br>Marrow<br>Failure | N/A              | Immune-<br>mediated | 60 mg/kg             | Oral<br>Gavage  | Twice Daily<br>(BID)    | [15]             |
| Ph+ ALL                   | N/A<br>(Adjunct) | Xenograft           | 60 mg/kg             | Oral<br>Gavage  | Once Daily              | [16]             |

## **Experimental Protocols**

Protocol: Calculating Mouse Equivalent Dose (MED) using Allometric Scaling

This protocol details the steps to calculate an appropriate starting dose for ruxolitinib in mice based on a known human dose.

#### Methodology:

- Determine the Human Equivalent Dose (HED) in mg/kg:
  - First, convert the total daily human dose to a mg/kg value. Assume an average human body weight of 60 kg.[8]



- Example: For a human dose of 15 mg BID:
  - Total Daily Dose = 15 mg/dose × 2 doses/day = 30 mg/day
  - HED (mg/kg) = 30 mg / 60 kg = 0.5 mg/kg
- Identify the K<sub>m</sub> factors for Human and Mouse:
  - The K<sub>m</sub> factor is a conversion factor that relates body weight to body surface area.
  - Human K<sub>m</sub> = 37
  - Mouse K<sub>m</sub> = 3
- Apply the Allometric Scaling Formula:
  - Use the FDA-recommended formula for dose conversion based on BSA.[8][17]
  - MED (mg/kg) = HED (mg/kg) × (Human K<sub>m</sub> / Mouse K<sub>m</sub>)
  - $\circ$  MED (mg/kg) = HED (mg/kg)  $\times$  (37 / 3)
  - MED (mg/kg) ≈ HED (mg/kg) × 12.3
- Calculate the Final Mouse Dose:
  - Using the HED from Step 1:
  - $\circ$  MED (mg/kg) = 0.5 mg/kg  $\times$  12.3 = 6.15 mg/kg

#### Important Considerations:

- The calculated MED is a theoretical starting point. The optimal dose must be determined empirically through dose-ranging and toxicity studies in your specific mouse model.
- Factors such as the vehicle, route of administration (oral gavage is common), and dosing frequency can significantly impact drug exposure and efficacy.[11][15][16]



## Troubleshooting & Optimization

Check Availability & Pricing

Published literature shows that effective doses in mouse models (ranging from 30-180 mg/kg/day) are often substantially higher than the allometrically scaled dose. This discrepancy can arise from differences in target engagement requirements, disease model severity, and pharmacokinetic properties.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. PathWhiz [pathbank.org]
- 2. nbinno.com [nbinno.com]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 6. reference.medscape.com [reference.medscape.com]
- 7. hcp.jakafi.com [hcp.jakafi.com]
- 8. Conversion between animals and human [targetmol.com]
- 9. Distinct effects of ruxolitinib and interferon-alpha on murine JAK2V617F myeloproliferative neoplasm hematopoietic stem cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved targeting of JAK2 leads to increased therapeutic efficacy in myeloproliferative neoplasms PMC [pmc.ncbi.nlm.nih.gov]
- 11. Results from oral gavage carcinogenicity studies of ruxolitinib in Tg.rasH2 mice and Sprague-Dawley (Crl:CD) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ruxolitinib sensitizes ovarian cancer to reduced dose Taxol, limits tumor growth and improves survival in immune competent mice PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. Efficacy of JAK1/2 inhibition in murine immune bone marrow failure PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. archives.ijper.org [archives.ijper.org]







 To cite this document: BenchChem. [Jakafi dose conversion from human to mouse for in vivo studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684628#jakafi-dose-conversion-from-human-tomouse-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com